Carbothioamide vs. Carboxamide: A Critical Structural Differentiator for Pharmacophore Design
5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide differentiates from its oxygen-containing carboxamide counterpart (5-Methyl-N-phenylisoxazole-4-carboxamide) through the presence of the thiocarbonyl (C=S) group in place of the carbonyl (C=O). This substitution fundamentally alters key molecular properties . The carbothioamide moiety provides distinct hydrogen-bonding donor/acceptor characteristics, increased polarizability due to the larger sulfur atom, and unique metal-coordination chemistry that the carboxamide analog cannot achieve .
| Evidence Dimension | Functional Group Chemical Properties |
|---|---|
| Target Compound Data | C=S (thiocarbonyl) group; sulfur-mediated hydrogen bonding; higher polarizability; distinct metal-coordination potential |
| Comparator Or Baseline | 5-Methyl-N-phenylisoxazole-4-carboxamide (CAS 134319-17-8): C=O (carbonyl) group; oxygen-mediated hydrogen bonding; lower polarizability |
| Quantified Difference | Qualitative difference in bonding and reactivity (C=S vs C=O bond length: ~1.6 Å vs ~1.2 Å; atomic radius S: 100 pm vs O: 60 pm) |
| Conditions | Structural and physicochemical analysis at standard conditions |
Why This Matters
The sulfur atom in the carbothioamide group confers unique metal-binding properties and a distinct electronic environment that oxygen-based carboxamides cannot replicate, enabling specific applications in catalyst design and targeted bioisosteric replacement strategies.
